o-Diacetotoluidide

説明

Chemistry: o-Diacetotoluidide is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.

Industry: It is used in the production of organic pigments and dyes, which are essential in the textile and printing industries.

準備方法

Synthetic Routes and Reaction Conditions:

Acetylation of o-Toluidine: The primary method for synthesizing o-Diacetotoluidide involves the acetylation of o-toluidine. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrially, the process is scaled up by using larger quantities of o-toluidine and acetic anhydride. The reaction mixture is heated to maintain a consistent temperature, and the product is purified through crystallization or distillation.

化学反応の分析

Types of Reactions:

Oxidation: o-Diacetotoluidide can undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

作用機序

Mechanism and Molecular Targets: o-Diacetotoluidide exerts its effects primarily through its interactions with enzymes and proteins. The acetyl group can form hydrogen bonds with active sites of enzymes, altering their activity. This interaction can affect various metabolic pathways, making it a valuable tool in biochemical research.

類似化合物との比較

Comparison and Uniqueness:

Similar Compounds: Acetoacetanilide, o-Acetoacetotoluidide, and N-Acetyl-o-toluidine.

Uniqueness: o-Diacetotoluidide is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Unlike its analogs, it has a higher tendency to undergo electrophilic aromatic substitution, making it more versatile in synthetic applications.

生物活性

o-Diacetotoluidide, also known as o-acetotoluidide, is an organic compound with notable biological activity. This compound has been the subject of various studies due to its potential implications in cellular proliferation, toxicity, and possible carcinogenic effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₁NO

- Molecular Weight : 163.19 g/mol

- Classification : Amide

The biological activity of this compound is primarily attributed to its metabolite, ortho-toluidine (OTD). Research indicates that:

- Target of Action : It significantly affects the urinary bladder epithelium.

- Mode of Action : The compound enhances cellular proliferative activity, particularly in the urinary bladder.

- Biochemical Pathways : It is involved in pathways that promote cell growth and division.

Biological Effects

- Cellular Proliferation : Studies have demonstrated that this compound enhances cellular proliferation in various biological systems, particularly in rat models where it has been linked to increased growth in the urinary bladder epithelium.

- Toxicity : The compound has been examined for its toxicity levels, which are particularly concerning in occupational settings where exposure has led to increased incidences of urinary bladder carcinomas among workers handling this compound.

- Carcinogenic Potential : Research indicates a correlation between exposure to this compound and the development of urinary bladder cancer, highlighting its potential as a carcinogen .

Case Study 1: Occupational Exposure and Urinary Bladder Cancer

A significant case study investigated the effects of prolonged exposure to this compound among workers in the pigment industry. The study found a marked increase in cases of urinary bladder cancer compared to the general population. This case highlights the need for stringent safety measures when handling compounds like this compound.

| Study Aspect | Findings |

|---|---|

| Population | Workers in pigment manufacturing |

| Duration of Exposure | 5-10 years |

| Cancer Incidence | Increased rates of urinary bladder cancer |

| Recommendations | Enhanced protective measures required |

Case Study 2: Cellular Mechanism Investigation

Another study focused on the cellular mechanisms activated by this compound. Researchers observed that treatment with this compound resulted in significant upregulation of genes associated with cell proliferation and survival.

| Experimental Details | Results |

|---|---|

| Cell Type | Rat urinary bladder epithelial cells |

| Treatment Duration | 24 hours |

| Observed Effects | Increased expression of proliferative markers |

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is metabolized into ortho-toluidine in vivo, which is responsible for many of its biological effects. Studies indicate that:

- Metabolism : Rapid conversion to ortho-toluidine upon administration.

- Excretion : Primarily eliminated through urine.

特性

IUPAC Name |

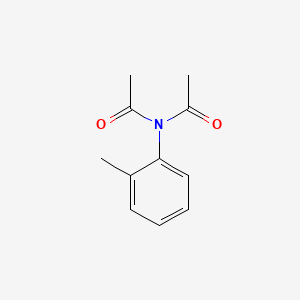

N-acetyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-6-4-5-7-11(8)12(9(2)13)10(3)14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNSOAZBRJBCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184352 | |

| Record name | o-Diacetotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3026-99-1 | |

| Record name | o-Diacetotoluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003026991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Diacetotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。